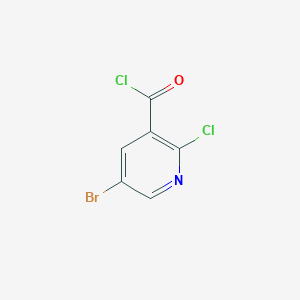
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Cat. No. B1315279
Key on ui cas rn:
78686-86-9
M. Wt: 254.89 g/mol
InChI Key: ZXLONDRTSKAJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299056B2
Procedure details


5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. To a mixture of 5-bromo-2-chloronicotinic acid (6 g, 25.5 mmol) in thionyl chloride (30 mL) was added a drop of N,N-dimethylformamide, and the reaction mixture was heated at 80° C. for 2 h. The mixture was cooled to room temperature, and concentrated to give crude 5-bromo-2-chloronicotinoyl chloride. A solution of O,N-dimethyl-hydroxylamine hydrochloride salt (3.45 g, 35.6 mmol) and triethylamine (7.48 g, 74.1 mmol) in dichloromethane (80 mL), and a solution of the above 5-bromo-2-chloronicotinoyl chloride in dichloromethane (20 mL) were added, and the reaction mixture was stirred overnight. The mixture was poured into water, and extracted with dichloromethane (50 mL×3). The combined organic layer was concentrated under reduced pressure, and purified on silica gel column (eluting with 5-10% ethyl acetate in petroleum ether) to give 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide as a solid (6.2 g, 71.4% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.65 (s, 1H), 8.39 (s, 1H), 3.49 (s, 3H), 3.30 (s, 3H).
Name
O,N-dimethyl-hydroxylamine hydrochloride salt
Quantity
3.45 g
Type
reactant
Reaction Step One






Yield
71.4%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH:4][CH3:5].C(N(CC)CC)C.[Br:13][C:14]1[CH:15]=[N:16][C:17]([Cl:23])=[C:18]([CH:22]=1)[C:19](Cl)=[O:20].O>ClCCl>[Br:13][C:14]1[CH:15]=[N:16][C:17]([Cl:23])=[C:18]([CH:22]=1)[C:19]([N:4]([O:3][CH3:2])[CH3:5])=[O:20] |f:0.1|
|
Inputs


Step One
|
Name
|
O,N-dimethyl-hydroxylamine hydrochloride salt
|
|
Quantity
|
3.45 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CONC
|
|
Name
|
|
|
Quantity
|
7.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)Cl)C1)Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (50 mL×3)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on silica gel column (eluting with 5-10% ethyl acetate in petroleum ether)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)N(C)OC)C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 g | |
| YIELD: PERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
